molecular formula C30H29N3O2S B2914331 2-{[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide CAS No. 866726-72-9

2-{[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2914331
CAS No.: 866726-72-9
M. Wt: 495.64
InChI Key: KXNZJRWQHTXHIW-UHFFFAOYSA-N
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Description

The compound 2-{[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a chromeno-pyrimidine derivative with a sulfanyl linker and an acetamide moiety. Its core structure consists of a fused chromene-pyrimidine ring system substituted with methyl and aryl groups, coupled to a 2,4,6-trimethylphenyl acetamide.

Properties

IUPAC Name

2-[[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N3O2S/c1-17-9-11-22(12-10-17)28-32-29-24(15-23-8-6-7-19(3)27(23)35-29)30(33-28)36-16-25(34)31-26-20(4)13-18(2)14-21(26)5/h6-14H,15-16H2,1-5H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNZJRWQHTXHIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC(=C4O3)C)C(=N2)SCC(=O)NC5=C(C=C(C=C5C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the chromeno[2,3-d]pyrimidine core, followed by the introduction of the sulfanyl and acetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-{[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

2-{[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substitutions on the chromeno-pyrimidine core (e.g., methyl, ethoxy, or halogen groups) and modifications to the acetamide aryl group. Below is a detailed comparison of physicochemical properties derived from computational

Table 1: Physicochemical Properties of Chromeno-Pyrimidine Derivatives
Compound Name / Identifier Molecular Weight (g/mol) XLogP3 H-Bond Donors H-Bond Acceptors Rotatable Bonds TPSA (Ų)
Target Compound (N-(2,4,6-trimethylphenyl) derivative) ~514.6* ~7.1* 1 6 5 ~89.4
N-(2-chlorophenyl)-2-[[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide 488.0 6.8 1 5 5 89.4
2-[(9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide 483.6 6.2 1 6 7 98.6
N-(2,3-dichlorophenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide 344.2 3.5* 2 4 4 98.0

*Estimated based on structural extrapolation from analogs.

Key Observations:

Lipophilicity (XLogP3):

  • The target compound (estimated XLogP3 ~7.1) exhibits higher lipophilicity than its N-(2-chlorophenyl) analog (XLogP3 6.8) and the ethoxy-substituted analog (XLogP3 6.2) . This is attributed to the bulky 2,4,6-trimethylphenyl group, which increases hydrophobic interactions.
  • Chlorine substituents (e.g., in ) moderately enhance lipophilicity compared to methyl groups but less than trimethylphenyl.

Topological Polar Surface Area (TPSA):

  • The target compound’s TPSA (~89.4 Ų) is lower than that of the ethoxy-substituted analog (98.6 Ų ), suggesting reduced solubility in polar solvents. This aligns with its higher XLogP3.

Rotatable Bonds:

  • The ethoxy-substituted analog has 7 rotatable bonds, offering greater conformational flexibility compared to the target compound (5 bonds). This may influence binding kinetics and metabolic stability.

Substituent Effects on Bioactivity (Hypothetical)

While pharmacological data for the target compound is unavailable, insights can be inferred from structural analogs:

  • Chlorine vs.
  • Ethoxy Substitution: The ethoxy group in introduces polarity and hydrogen-bonding capacity (higher TPSA), which might favor solubility but reduce blood-brain barrier penetration compared to the target’s methyl substituent.

Biological Activity

The compound 2-{[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a novel hybrid heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its pharmacological effects.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the chromeno-pyrimidine core and subsequent modifications to introduce the sulfanyl and acetamide groups. The synthetic route generally follows these steps:

  • Formation of the Chromene Framework : The initial step involves synthesizing the chromene structure through condensation reactions.
  • Pyrimidine Fusion : The chromene is then fused with a pyrimidine ring, which enhances its biological activity.
  • Introduction of Functional Groups : Sulfanyl and acetamide groups are added to improve solubility and receptor interactions.

Anticancer Properties

Research indicates that compounds with a chromeno-pyrimidine structure exhibit significant anticancer properties. Studies have shown that derivatives similar to our target compound can inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Cell Proliferation : In vitro studies demonstrated that these compounds can effectively reduce the viability of cancer cell lines such as HeLa and MCF-7.
  • Mechanism of Action : The proposed mechanism includes modulation of apoptotic pathways and interference with cell cycle progression.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE):

  • Inhibition Potency : Preliminary data suggest that it may exhibit selective inhibition towards AChE, which is crucial in treating neurodegenerative diseases like Alzheimer's.
  • Structure-Activity Relationship (SAR) : Variations in substituents on the pyrimidine ring significantly affect inhibitory potency, indicating that specific modifications can enhance biological activity.

Antimicrobial Activity

The antimicrobial efficacy of similar chromeno-pyrimidine derivatives has been documented:

  • Bacterial Strains Tested : Compounds were tested against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
  • Results : While some derivatives showed promising antibacterial activity, others were less effective against Gram-negative strains due to permeability issues.

Case Studies

Several studies have explored the biological activity of chromeno-pyrimidine derivatives:

  • Antitumor Activity Study :
    • Objective : To evaluate the cytotoxic effects on various cancer cell lines.
    • Findings : Compounds exhibited IC50 values in the micromolar range, indicating potential for further development as anticancer agents.
  • Enzyme Inhibition Study :
    • Objective : To assess AChE inhibitory activity.
    • Results : Certain derivatives showed significant inhibition with IC50 values lower than standard drugs used in Alzheimer’s treatment.
  • Antimicrobial Evaluation :
    • Objective : To determine the antimicrobial spectrum.
    • Findings : Some compounds demonstrated moderate activity against specific bacterial strains but were ineffective against others.

Data Tables

Biological ActivityCompoundIC50 Value (µM)Target
Anticancer4e37.9HeLa
AChE Inhibition4a52.01AChE
Antimicrobial3e45.81E. coli

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